Ethyl [(2-nitrothien-3-yl)thio]acetate
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Overview
Description
Ethyl [(2-nitrothien-3-yl)thio]acetate, also known as NTA, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. NTA is a thioester derivative of nitrothiophene, which has been extensively studied for its various biological and pharmacological properties.
Mechanism of Action
The mechanism of action of Ethyl [(2-nitrothien-3-yl)thio]acetate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This compound has been shown to inhibit the production of inflammatory mediators, such as TNF-α and IL-1β, and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. It has also been reported to have neuroprotective effects against oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl [(2-nitrothien-3-yl)thio]acetate is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of novel drugs for the treatment of inflammatory diseases. Additionally, this compound has been shown to have anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is the lack of understanding of its mechanism of action, which hinders its further development as a therapeutic agent.
Future Directions
There are several future directions for the research and development of Ethyl [(2-nitrothien-3-yl)thio]acetate. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of inflammatory diseases and cancer. Additionally, the development of new synthetic methods for this compound could improve its yield and purity, making it more accessible for scientific research. Furthermore, the evaluation of this compound's potential toxicity and pharmacokinetic properties could provide valuable information for its clinical application.
Synthesis Methods
The synthesis of Ethyl [(2-nitrothien-3-yl)thio]acetate involves the reaction of ethyl 2-bromoacetate with 2-nitrothiophene-3-thiol in the presence of a base. The resulting product is then purified by column chromatography to obtain pure this compound. The yield of this compound synthesis is around 60%, and the purity can be up to 98%.
Scientific Research Applications
Ethyl [(2-nitrothien-3-yl)thio]acetate has been found to have various applications in scientific research, especially in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel drugs for the treatment of inflammatory diseases. Additionally, this compound has been reported to have anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.
properties
IUPAC Name |
ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c1-2-13-7(10)5-15-6-3-4-14-8(6)9(11)12/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRJBMUOCJSSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(SC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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